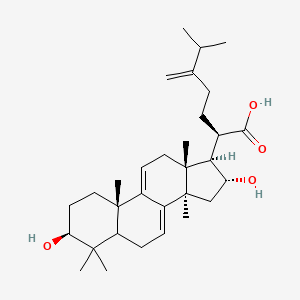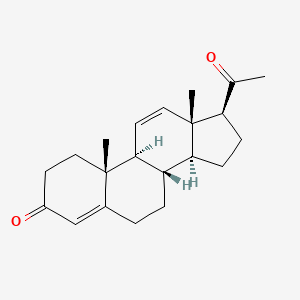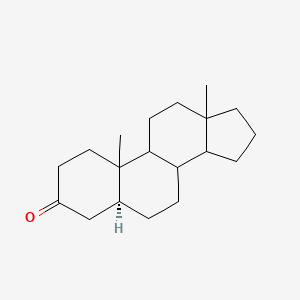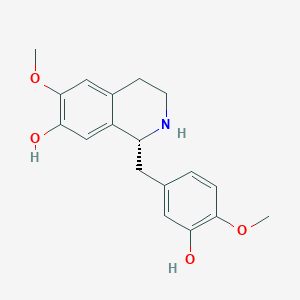
4-HYDRAZINYL-6-METHOXY-1-(PIPERIDIN-1-YLMETHYL)PHTHALAZINE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride is a chemical compound with the molecular formula C15H22ClN5O and a molecular weight of 323.82 g/mol . It belongs to the class of piperidines and is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride typically involves the reaction of hydrazine derivatives with methoxy-substituted phthalazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine
- 6-Methoxy-1-(piperidin-1-ylmethyl)phthalazine
- 4-Hydrazinyl-1-(piperidin-1-ylmethyl)phthalazine
Uniqueness
4-Hydrazinyl-6-methoxy-1-(piperidin-1-ylmethyl)phthalazine hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its methoxy and hydrazinyl groups enable diverse chemical transformations, making it a versatile compound in research and industrial applications .
Propiedades
IUPAC Name |
[7-methoxy-4-(piperidin-1-ylmethyl)phthalazin-1-yl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O.ClH/c1-21-11-5-6-12-13(9-11)15(17-16)19-18-14(12)10-20-7-3-2-4-8-20;/h5-6,9H,2-4,7-8,10,16H2,1H3,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNCCAAIZRYZRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN=C2NN)CN3CCCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991351 |
Source


|
| Record name | 1-Hydrazinylidene-7-methoxy-4-[(piperidin-1-yl)methyl]-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71065-12-8 |
Source


|
| Record name | 7-Methoxy-4-piperazinomethyl-1-hydrazinophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071065128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydrazinylidene-7-methoxy-4-[(piperidin-1-yl)methyl]-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-ETHYLBUTANAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B1208516.png)

![1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B1208519.png)

![2,5-Bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-cyclopentanone](/img/structure/B1208521.png)



